molecular formula C11H11ClO4 B13686678 Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate

Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate

Cat. No.: B13686678
M. Wt: 242.65 g/mol
InChI Key: CERZAHLRDPDGTH-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate is a β-keto ester featuring a 3-chloro-4-methoxyphenyl substituent. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds and agrochemicals. Its reactivity is influenced by the electron-withdrawing chlorine atom and electron-donating methoxy group on the aromatic ring, as well as the keto-enol tautomerism of the β-keto ester moiety .

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

CERZAHLRDPDGTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with a nucleophile. The presence of the chloro and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS 1192136-17-6)
  • Structural Difference: The oxo group is at the 3-position of the propanoate chain instead of the 2-position, and the ester group is ethyl rather than methyl.
  • Properties :
    • Molecular Weight: 256.68 g/mol vs. 242.65 g/mol for the methyl 2-oxo analog.
    • Computed XLogP3: 2.8, indicating moderate lipophilicity .
  • Impact: The ethyl ester may enhance solubility in non-polar solvents, while the 3-oxo configuration could alter tautomeric stability and reactivity in condensation reactions.
b. (Z)-Methyl 3-(3-chloro-2-nitrophenyl)-2-hydroxyprop-2-enoate (5)
  • Structural Difference: A nitro group at the 2-position of the phenyl ring and a hydroxyl group on the propanoate chain.
  • Reactivity: The nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution.

Ester Group Modifications

a. Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate (18)
  • Structural Difference : Incorporates a dioxoisoindolinyl group and an ethyl ester.
  • Synthetic Utility : Prepared with an 88% yield via a thianthrenium salt-mediated reaction, demonstrating high efficiency in forming complex heterocycles .
  • Applications : The dioxoisoindolinyl group may enhance biological activity, as seen in pharmaceutically active compounds.
b. Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS 86109-34-4)
  • Structural Difference: Lacks the chlorine substituent and includes a methyl group on the propanoate chain.
  • Purity: 95% .

Halogen and Functional Group Variations

a. Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
  • Structural Difference: Bromine replaces chlorine, and an amino group is introduced at the 2-position.
  • The amino group enables salt formation (hydrochloride), improving crystallinity .
b. Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate
  • Structural Difference: Contains an imidazolidinone ring and a 4-chlorophenyl group.
  • Crystal Structure: Exhibits weak C–H···O hydrogen bonds (2.70–3.00 Å), contributing to a monoclinic (P21/n) lattice. Comparatively, the absence of this ring in the target compound may reduce steric hindrance in reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Applications/Notes
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate C11H11ClO4 242.65 ~2.5* β-keto ester, Cl, OMe Agrochemical intermediate
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate C12H13ClO4 256.68 2.8 β-keto ester, Cl, OMe, ethyl Synthesis of heterocycles
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate C12H14O4 222.24 ~2.0 β-keto ester, OMe, methyl High-purity reagent (95%)
Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate HCl C10H11BrClNO3 308.56 N/A Amino, Br, β-keto ester Pharmaceutical salt form

*Estimated based on structural similarity to .

Key Research Findings

  • Synthetic Efficiency : Ethyl analogs (e.g., Compound 18) show higher yields (88%) in heterocycle synthesis compared to methyl derivatives, likely due to improved solubility of intermediates .
  • Crystallography: Compounds with imidazolidinone rings (e.g., ) exhibit defined hydrogen-bonding networks, whereas simpler β-keto esters rely on weaker interactions, affecting crystallization behavior.

Biological Activity

Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12ClO3
  • Molecular Weight : 232.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : It may inhibit specific enzymes that are critical in metabolic pathways, thereby affecting the growth and survival of cells.
  • Receptor Binding : The compound can bind to receptors involved in inflammatory responses and cancer progression, leading to altered cellular responses.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications, including:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (e.g., MDA-MB-231) and colon cancer cells. The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.1Apoptosis induction via caspases
Hs578T7.24Cell cycle arrest
BT-201.06Apoptosis induction
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial for conditions like arthritis.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, with accompanying increases in apoptotic markers (caspase activation) observed after 72 hours of treatment .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

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